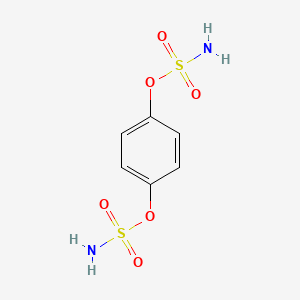![molecular formula C48H68N12O12S2 B10839002 [L-Tic7]OT](/img/structure/B10839002.png)
[L-Tic7]OT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[L-Tic7]OT is a modified analogue of oxytocin, where the amino acid at position 7 is substituted with L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic). This modification aims to alter the biological activity and receptor binding properties of the peptide, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [L-Tic7]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The L-Tic residue is incorporated at position 7 during this sequence. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and coupling reagents, are crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
[L-Tic7]OT can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: Amino acid residues can be substituted to create different analogues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products
The major products of these reactions include oxidized or reduced forms of this compound and various substituted analogues with different amino acid residues at specific positions .
科学研究应用
[L-Tic7]OT has several applications in scientific research:
Chemistry: Used to study peptide synthesis and conformational analysis.
Biology: Investigated for its role in modulating oxytocin receptor activity.
Medicine: Potential therapeutic applications in conditions related to oxytocin signaling, such as labor induction and social behavior disorders.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
作用机制
[L-Tic7]OT exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor. The substitution at position 7 with L-Tic alters the peptide’s conformation, affecting its binding affinity and activity. This modification can result in either agonistic or antagonistic effects on the receptor, depending on the specific analogue .
相似化合物的比较
Similar Compounds
[D-Tic7]OT: An analogue with D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 7.
[Mpa1, L-Tic7]OT: An analogue with mercaptopropionic acid at position 1 and L-Tic at position 7.
[Mpa1, D-Tic7]OT: An analogue with mercaptopropionic acid at position 1 and D-Tic at position 7
Uniqueness
[L-Tic7]OT is unique due to its specific substitution with L-Tic, which imparts distinct conformational and biological properties. This makes it a valuable tool for studying the structure-activity relationships of oxytocin analogues and their potential therapeutic applications .
属性
分子式 |
C48H68N12O12S2 |
|---|---|
分子量 |
1069.3 g/mol |
IUPAC 名称 |
(3S)-2-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C48H68N12O12S2/c1-5-25(4)40-47(71)54-31(14-15-37(50)62)43(67)56-34(19-38(51)63)44(68)58-35(23-74-73-22-30(49)41(65)55-33(45(69)59-40)17-26-10-12-29(61)13-11-26)48(72)60-21-28-9-7-6-8-27(28)18-36(60)46(70)57-32(16-24(2)3)42(66)53-20-39(52)64/h6-13,24-25,30-36,40,61H,5,14-23,49H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,71)(H,55,65)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t25-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1 |
InChI 键 |
GJHLANNXTOQRKG-FGTHJCBLSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Bpa1]AngII](/img/structure/B10838929.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)

![[4Aph(CO-NH-OH)5]degarelix](/img/structure/B10838942.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B10838943.png)
![[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838953.png)
![[D-Dab(CO-NH-OH)3]degarelix](/img/structure/B10838955.png)
![[D-4Aph(CO-NH-OH)6]degarelix](/img/structure/B10838956.png)
![[D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838961.png)
![[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10838974.png)
![(1R)-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838977.png)
![[D-Gln3,Ncy(isopropyl)7]acyline](/img/structure/B10838985.png)
![[Gly8, aib22]GLP-1(7-37)-NH2](/img/structure/B10838992.png)